{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid
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Overview
Description
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid is an organoselenium compound that features a benzoselenophene ring attached to a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid typically involves the formation of the benzoselenophene ring followed by the introduction of the sulfanylacetic acid group. One common method involves the cyclization of a suitable precursor to form the benzoselenophene ring, followed by a nucleophilic substitution reaction to introduce the sulfanylacetic acid moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while nucleophilic substitution can produce a variety of sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex organoselenium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant and anticancer properties. The presence of selenium, an essential trace element, contributes to its biological activity and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to modulate oxidative stress and interact with biological targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of {[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The selenium atom can participate in redox reactions, modulating the oxidative state of cells and influencing various biochemical pathways. Additionally, the sulfanyl group can interact with thiol-containing proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzoselenophene: A simpler analog without the sulfanylacetic acid moiety.
Benzothiophene: A sulfur analog of benzoselenophene.
Benzofuran: An oxygen analog of benzoselenophene.
Uniqueness
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid is unique due to the presence of both selenium and sulfur in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
61776-00-9 |
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Molecular Formula |
C11H10O2SSe |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C11H10O2SSe/c12-11(13)7-14-6-9-5-8-3-1-2-4-10(8)15-9/h1-5H,6-7H2,(H,12,13) |
InChI Key |
QXVGSSWJEONOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)CSCC(=O)O |
Origin of Product |
United States |
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